5-Hydroxy-2-methyl-4H-pyran-4-one
Overview
Description
5-Hydroxy-2-methyl-4H-pyran-4-one is a heterocyclic compound that is a structural constituent of various natural and synthetic compounds. It is known for its wide-ranging biological activities and is used in medicinal chemistry, the food industry, cosmetics, and the chemical industry .
Synthesis Analysis
The synthesis of derivatives of 5-Hydroxy-2-methyl-4H-pyran-4-one can be achieved through various methods. One approach involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another method includes the cyclisation of 5-hydroxy-1,3-diketones mediated by anhydrous indium(III) chloride, which is highly efficient and yields up to 99% of the product . Additionally, the synthesis of pyrano[3,2-c]chromen-5(4H)-ones can be promoted by amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives can be characterized by various spectroscopic techniques. For instance, the structure of nanoparticles used as catalysts in the synthesis of pyrano[3,2-c]chromen-5(4H)-ones was characterized by transmission electron microscopy, X-ray diffraction, and Fourier transform infrared spectroscopy . The crystal structure of some derivatives has also been determined through X-ray crystal diffraction .
Chemical Reactions Analysis
The reactivity of 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives with nucleophiles has been studied, revealing that reactions with hydrazine derivatives yield new pyrazole-type compounds, while reactions with ortho-phenylenediamines yield 1,5-benzodiazepines . The compound also undergoes ring opening and forms conjugated compounds when reacted with ethylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives can be deduced from their synthesis and structural analysis. For example, the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles suggests that the resulting compounds are magnetically separable, which implies certain magnetic properties . The solvent-free conditions used in some syntheses indicate that the compounds can be obtained in high purity without the need for harmful organic reagents . Quantum-chemical calculations have been performed to determine stable conformations and dipole moments of certain derivatives, providing insight into their chemical behavior .
Scientific Research Applications
Synthesis and Medicinal Application
5-Hydroxy-2-methyl-4H-pyran-4-one is extensively utilized in synthesizing a variety of heterocyclic compounds, particularly dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. These compounds hold significant value in medicinal and pharmaceutical chemistry due to their broad biological activities. This compound, also known as kojic acid, is a natural γ-pyrone, and its derivatives find applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. Synthetic strategies for these derivatives have been extensively developed, highlighting their medicinal applications (Borah, Dwivedi, & Chowhan, 2021).
Role in Maillard Reaction
5-Hydroxy-2-methyl-4H-pyran-4-one is a key product in the Maillard reaction involving glucose. When heated in the presence of primary amines, it forms new aminoreductones. This compound, due to its reactivity, contributes significantly to the chemistry of the Maillard reaction, a process important in food science (Knerr, Pischetsrieder, & Severin, 1994).
Mosquito Larvicidal Potential
A study on the compound isolated from Senecio laetus showed that it possesses significant larvicidal potential against mosquito species like Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. The compound exhibited high mortality rates at certain concentrations, suggesting its potential in mosquito control applications (Ali & Venugopalan, 2019).
Coordination Chemistry in Metalloprotein Active Sites
This compound's ability to bind with metal chelating fragments in a metalloprotein active site has been explored. Its unique binding modes, influenced by the active site's steric restrictions, are crucial for understanding ligand-receptor interactions and designing inhibitors for metalloproteins (Martin et al., 2014).
Quantum-chemical Study on Electronic Structure
A quantum-chemical study on this compound's electronic structure and ligand-receptor binding mechanisms has been conducted. The study provides insights into the geometric and electronic structure changes upon salt and complex formation, which are essential for understanding its interaction with biological receptors (Rogachevskii, Plakhova, & Shelykh, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-2-methylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWFHDFTAZGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214652 | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methyl-4H-pyran-4-one | |
CAS RN |
644-46-2 | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allomaltol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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